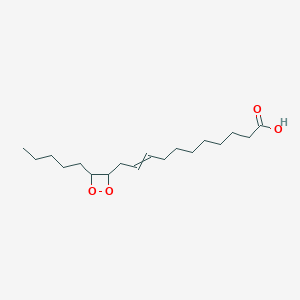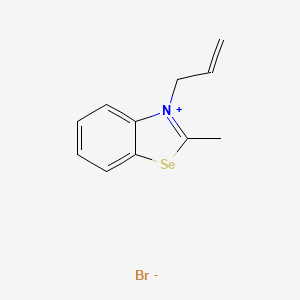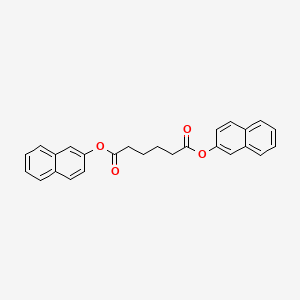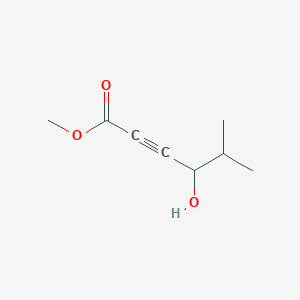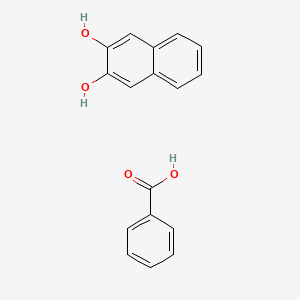
Benzoic acid;naphthalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;naphthalene-2,3-diol is a compound that combines the properties of benzoic acid and naphthalene-2,3-diol Benzoic acid is a simple aromatic carboxylic acid, while naphthalene-2,3-diol is a derivative of naphthalene with hydroxyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;naphthalene-2,3-diol can be achieved through several methods. One common approach involves the reaction of benzoic acid with naphthalene-2,3-diol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;naphthalene-2,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the naphthalene ring can be oxidized to form quinones.
Reduction: The carboxylic acid group of benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol and other reduced forms.
Substitution: Nitrobenzoic acid derivatives, halogenated naphthalenes, etc.
Scientific Research Applications
Benzoic acid;naphthalene-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;naphthalene-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups on the naphthalene ring can form hydrogen bonds with enzymes or receptors, affecting their activity. The carboxylic acid group of benzoic acid can also participate in interactions with proteins, influencing their function. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Naphthalene-2,3-diol: A naphthalene derivative with hydroxyl groups, known for its antioxidant activity.
Salicylic Acid: An aromatic carboxylic acid with a hydroxyl group, used in skincare and medicine.
Uniqueness
Benzoic acid;naphthalene-2,3-diol is unique due to the combination of properties from both benzoic acid and naphthalene-2,3-diol. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
143099-12-1 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
benzoic acid;naphthalene-2,3-diol |
InChI |
InChI=1S/C10H8O2.C7H6O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;8-7(9)6-4-2-1-3-5-6/h1-6,11-12H;1-5H,(H,8,9) |
InChI Key |
QTGIYUKDMQIRMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C2C=C(C(=CC2=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


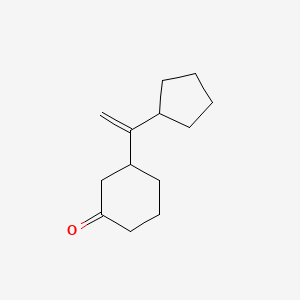
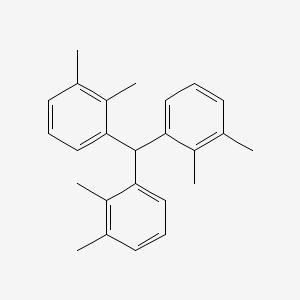
![(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid](/img/structure/B12553553.png)
![N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B12553557.png)
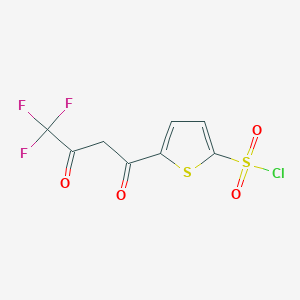

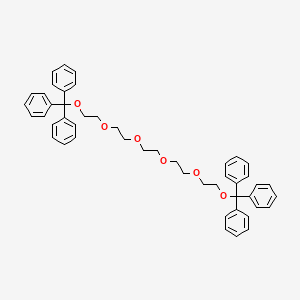
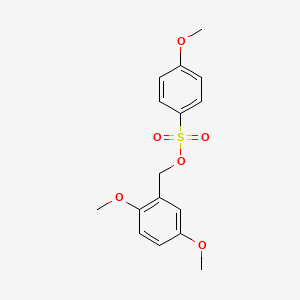
![N-[1-(Naphthalen-1-yl)ethyl]-N'-propylurea](/img/structure/B12553590.png)
![4-[(3-Hydroxypropyl)amino]-2-nitrophenol](/img/structure/B12553598.png)
